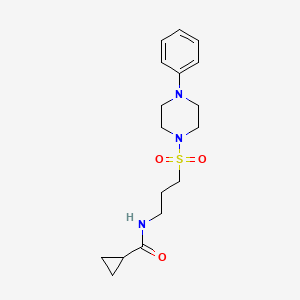

N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

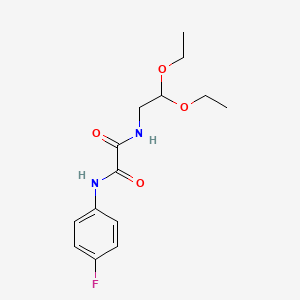

“N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide” is a chemical compound. It is a derivative of 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new series of 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives were synthesized . Another method includes cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications

Anti-Nociceptive Activity: In animal models, the compound reduced acetic acid-induced abdominal writhing and paw licking time during the formalin test . These results suggest potential pain relief properties.

Anti-Inflammatory Activity: N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide decreased paw edema induced by carrageenan and reduced cell migration, myeloperoxidase enzyme activity, and pro-inflammatory cytokines (IL-1β and TNF-α) in pleurisy . These effects indicate its anti-inflammatory potential.

Antibacterial Activity

The compound’s derivatives have been investigated for their antimicrobial properties. Notably, some piperazine derivatives showed promising antibacterial activity . Further research could explore their mechanism of action and potential clinical applications.

Antifungal Properties

While the compound itself doesn’t exhibit antifungal activity, specific derivatives (such as 9a and 9d) displayed fungicidal effects against Candida galibrata . Understanding the structure-activity relationship could guide drug development.

Molecular Modeling and Enzyme Inhibition

Docking simulations revealed that certain piperazine derivatives interacted with oxidoreductase enzymes, suggesting potential enzyme inhibition . This finding opens avenues for drug design and development.

Toxicity Assessment

The acute oral systemic toxicity of N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide was evaluated, and it was classified as having moderate toxicity (LD50 between 300 and 2000 mg/kg) . Understanding toxicity profiles is crucial for safe therapeutic use.

properties

IUPAC Name |

N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O3S/c21-17(15-7-8-15)18-9-4-14-24(22,23)20-12-10-19(11-13-20)16-5-2-1-3-6-16/h1-3,5-6,15H,4,7-14H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGARAXYMVQSVEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B3006594.png)

![N-[(3-chlorophenyl)(cyano)methyl]-2-[(2,5-dimethylfuran-3-yl)formamido]acetamide](/img/structure/B3006595.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B3006597.png)

![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B3006598.png)

![N-(4-ethoxyphenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3006602.png)

![N-[6-(4-chlorophenyl)-2-oxo-2H-pyran-3-yl]-2-thiophenecarboxamide](/img/structure/B3006604.png)

![2-[5-(Acetamidomethyl)thiophen-2-yl]-2-oxoethyl 6-chloropyridine-3-carboxylate](/img/structure/B3006611.png)

![N-(2-ethoxyphenyl)-2-(3-oxo-8-phenylsulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide](/img/structure/B3006615.png)